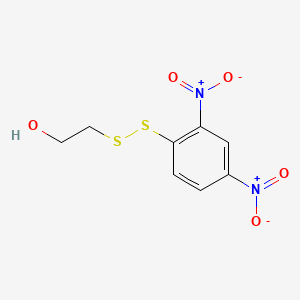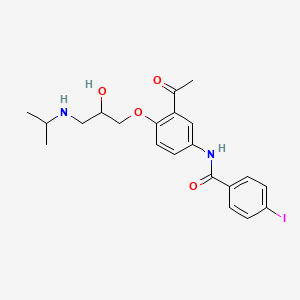
BP 897
Descripción general
Descripción
N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Aplicaciones Científicas De Investigación
Neurofarmacología: Tratamiento de la adicción a la cocaína
BP 897 ha mostrado ser prometedor en el campo de la neurofarmacología, particularmente en el tratamiento de la adicción a la cocaína. Actúa como un agonista parcial en los receptores de dopamina D3, que están implicados en las vías de recompensa y refuerzo asociadas con la adicción . Los estudios clínicos han demostrado que this compound puede reducir el comportamiento de búsqueda de cocaína en modelos animales sin producir refuerzo por sí solo, lo que sugiere su potencial como agente terapéutico .
Psiquiatría: Reducción de los antojos
En psiquiatría, la capacidad de this compound para modular los receptores de dopamina D3 ofrece una estrategia terapéutica para reducir los antojos asociados con el abuso de cocaína. Al dirigirse selectivamente a estos receptores, this compound puede ayudar a aliviar el intenso deseo por la droga, lo cual es un desafío significativo en el tratamiento de la adicción .
Ciencias del comportamiento: Comportamiento de búsqueda de drogas
El impacto de this compound en el comportamiento de búsqueda de drogas ha sido objeto de interés en las ciencias del comportamiento. La investigación indica que this compound puede disminuir la autoadministración de cocaína en monos rhesus, lo que es indicativo de su potencial para modificar el comportamiento de búsqueda de drogas en humanos .
Neurología: Manejo de la discinesia
En neurología, this compound se ha explorado por sus efectos en la discinesia inducida por L-DOPA, un efecto secundario común del tratamiento de la enfermedad de Parkinson. Si bien puede reducir la discinesia en monos tratados con MPTP, también puede provocar un regreso de los síntomas parkinsonianos, lo que destaca la necesidad de un cuidadoso manejo de la dosis .
Farmacocinética: Selectividad del receptor
El perfil farmacocinético de this compound se caracteriza por su alta selectividad para los receptores de dopamina D3 sobre los receptores D2 y su afinidad moderada por otros tipos de receptores como los receptores 5-HT1A y adrenérgicos alfa. Esta selectividad es crucial para sus efectos terapéuticos específicos .
Toxicología: Perfil de seguridad
Aunque aún no se han publicado datos toxicológicos detallados, el perfil de seguridad de this compound es un aspecto importante de sus aplicaciones de investigación. Se ha informado que las dosis altas producen catalepsia en ratas, lo que indica que su ventana terapéutica debe considerarse cuidadosamente .
Ensayos clínicos: Estudios de fase II
This compound ha ingresado a estudios clínicos de fase II, que son críticos para determinar su eficacia y seguridad en humanos. Estos ensayos proporcionarán datos valiosos sobre el potencial del compuesto como medicamento para la adicción a la cocaína y posiblemente otros trastornos del sistema nervioso central .
Biología molecular: Interacción del receptor
En biología molecular, la interacción de this compound con los receptores de dopamina D3 es de particular interés. Su actividad intrínseca en estos receptores, como la disminución de los niveles de AMPc y la estimulación de la mitogénesis en células que expresan dopamina D3, es un foco clave de investigación .
Mecanismo De Acción
BP 897, also known as 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, BP-897 free base, BP897, DO-687, or BP-897, is a compound used in scientific research with potential therapeutic applications .
Mode of Action
This compound acts as a potent selective dopamine D3 receptor partial agonist . It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . This means that this compound can bind to the D3 receptor and partially activate it, while also having the ability to block or dampen the receptor’s response to other agonists .
Biochemical Pathways
The activation of the D3 receptor by this compound can lead to changes in various biochemical pathways. For instance, it can inhibit the production of cyclic AMP, a molecule involved in many processes within the cell . Additionally, this compound can stimulate mitogenesis (cell division and proliferation) in cells expressing the D3 receptor .
Pharmacokinetics
Its ability to selectively target the d3 receptor suggests that it may have good bioavailability and can effectively reach its target in the body .
Result of Action
This compound has been shown to have significant effects on behavior in animal studies. For example, it has been found to reduce cocaine-seeking behavior in rats without producing reinforcement on its own . This suggests that this compound could potentially be used in the treatment of cocaine addiction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its efficacy. This suggests that the environment and context can significantly influence the action of this compound .
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDKMDLOJSCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192384-87-5, 314776-92-6 | |
| Record name | DO-687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BP897 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DO-687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


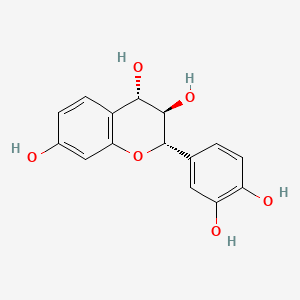
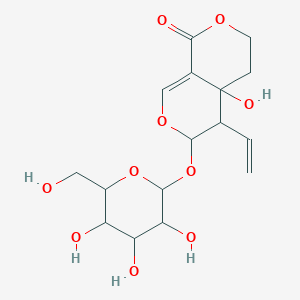
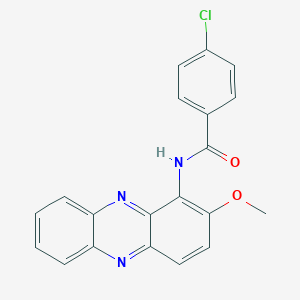
![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)
![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)
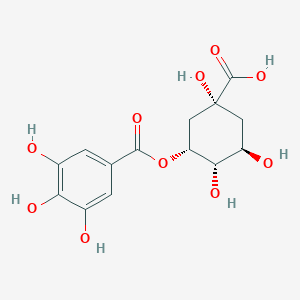
![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)
![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)
